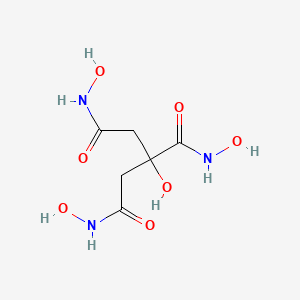
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide is a complex organic compound characterized by the presence of multiple hydroxyl and carboxamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with hydroxylating agents under controlled conditions to introduce the hydroxyl groups. The carboxamide groups are then introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethoxypropane: A related compound with methoxy groups instead of hydroxyl groups.
1,1,3,3-Tetraethoxypropane: Similar structure but with ethoxy groups.
Uniqueness
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide is unique due to the presence of both hydroxyl and carboxamide groups, which provide distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and form various derivatives makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
6939-43-1 |
|---|---|
Molekularformel |
C6H11N3O7 |
Molekulargewicht |
237.17 g/mol |
IUPAC-Name |
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide |
InChI |
InChI=1S/C6H11N3O7/c10-3(7-14)1-6(13,5(12)9-16)2-4(11)8-15/h13-16H,1-2H2,(H,7,10)(H,8,11)(H,9,12) |
InChI-Schlüssel |
HHSBOVDFMVGNGS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)NO)C(CC(=O)NO)(C(=O)NO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


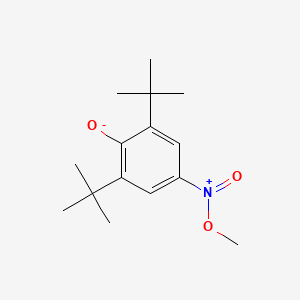
![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)


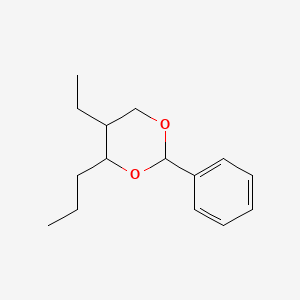

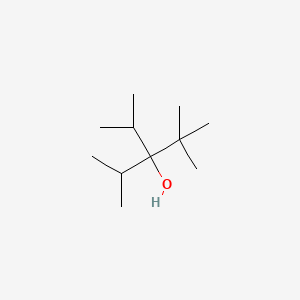
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
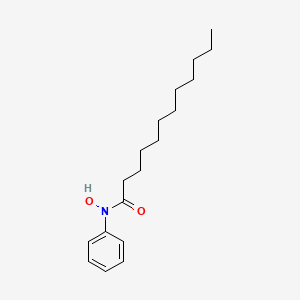
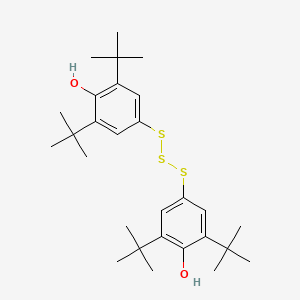

![1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane](/img/structure/B14722278.png)
![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)

